Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate
Description
Properties
CAS No. |
37435-88-4 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
methyl 2-(3-oxo-2-pent-2-ynylcyclopentyl)acetate |
InChI |
InChI=1S/C13H18O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h10-11H,3,6-9H2,1-2H3 |
InChI Key |
CZGQTUNUVWDHBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Chlorination and Dechlorination of Methyl Dihydrojasmonate
Reaction Scheme
This method uses methyl dihydrojasmonate as the starting material, which undergoes chlorination followed by dechlorination with an organic amine to yield methyl [3-oxo-2-pentylcyclopentenyl]acetate.
Procedure
| Step | Reagents & Conditions | Description |
|---|---|---|
| A. Chlorination | Methyl dihydrojasmonate dissolved in solvent (methylene dichloride, chloroform, tetracol phenixin, or acetonitrile); chlorinating agent (chlorination sulfone, N-chlorosuccinimide, N-chlorosuccinic diamide, or chlorine); molar ratio 1:1 to 1:1.5; temperature from ice-water bath to reflux; reaction time 3–8 hours | Formation of chloro methyl dihydrojasmonate intermediate |
| B. Dechlorination | Addition of organic amine (accelerine, trimethylamine, diethylamine, triethylamine); molar ratio chloro intermediate to amine 0.5:1 to 1.5:1; reflux temperature; reaction time 2–18 hours | Conversion to target methyl 3-oxo-2-pentylcyclopentenyl acetate |
Advantages
- Low cost and simple operation
- Mild reaction conditions
- High yield suitable for industrial production
Reformatsky Reaction from 2-Amyl Cyclopentenone
Reaction Scheme
2-Amyl cyclopentenone reacts with methyl bromoacetate in the presence of zinc to form the desired compound via a Reformatsky reaction, followed by oxidation (e.g., Jones oxidation).
Notes
- This method was reported as early as 1974 (J. Org. Chem.)
- Requires handling of zinc and brominated esters
- Multi-step, involving organometallic intermediates and oxidation
Epoxidation and Wittig Reaction Sequence
Reaction Scheme
- 2-Amyl cyclopentenone undergoes epoxidation using hydrogen peroxide (70% H2O2) and KOH
- The epoxide is then subjected to Wittig reaction with trimethyl-phosphine methyl acetate under acidic conditions to yield methyl 3-oxo-2-pentylcyclopentenyl acetate
Notes
- Reported in U.S. Patent 5302745
- Involves careful control of epoxidation and Wittig reaction conditions
Friedel-Crafts and Michael Reaction Route
Reaction Scheme
- Starting from succinic acid and oenanthyl chloride, Friedel-Crafts acylation forms 2-amyl-1,3-cyclopentanedione
- Etherification with methyl alcohol
- Michael addition with dimethyl malonate to yield the target compound
Notes
- Reported by Zhou Jingyao
- Multi-step synthesis with classical organic transformations
Oxidative Method Using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)
Reaction Scheme
- Methyl dihydrojasmonate is oxidized with DDQ in an organic solvent such as toluene or 1,4-dioxane
- The reaction proceeds under reflux to afford methyl 3-oxo-2-pentylcyclopentenyl acetate
Advantages
- One-pot reaction
- High selectivity and yield (~65% reported)
- Mild oxidative conditions
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Chlorination/Dechlorination | Methyl dihydrojasmonate | Chlorinating agent, organic amine | Room temp to reflux, 3–18 h | High | Low cost, industrially feasible | Requires chlorination step |
| Reformatsky Reaction | 2-Amyl cyclopentenone | Methyl bromoacetate, Zn, Jones reagent | Multi-step, moderate temp | Moderate | Well-established | Multi-step, uses metals |
| Epoxidation + Wittig | 2-Amyl cyclopentenone | H2O2, KOH, trimethyl-phosphine methyl acetate | Mild, controlled | Moderate | Selective | Requires careful control |
| Friedel-Crafts + Michael | Succinic acid derivatives | Oenanthyl chloride, dimethyl malonate | Multi-step | Moderate | Classical reactions | Lengthy synthesis |
| DDQ Oxidation | Methyl dihydrojasmonate | DDQ, toluene or dioxane | Reflux, one-pot | ~65% | Simple, one-step oxidation | Use of strong oxidant |
Research Findings and Industrial Relevance
- The chlorination/dechlorination method is highlighted in patent CN101302157B as particularly advantageous for industrial production due to its simplicity, cost-effectiveness, and high yield.
- Catalytic hydrogenation of the product can yield methyl dihydrojasmonate with a high proportion of the cis-isomer, important for fragrance applications.
- The use of DDQ as an oxidant offers a mild and efficient alternative to multi-step syntheses, with a reported yield of 65% in a single-step reaction.
- Earlier methods such as Reformatsky and Friedel-Crafts sequences, though well documented, are less favored industrially due to complexity and lower overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters.
Scientific Research Applications
Agricultural Applications
Plant Growth Regulation
Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate has been identified as a significant signaling molecule in plants. It plays a crucial role in plant defense mechanisms against stress factors such as herbivory and pathogen attacks. Research indicates that this compound can induce stomatal closure, thereby enhancing drought resistance and reducing water loss during periods of stress.
Effects on Plant Physiology
The compound influences several physiological processes in plants, including:
- Seed Germination : Enhances the germination rate of various seeds.
- Root Growth : Promotes root elongation and development.
- Flowering and Fruit Ripening : Affects the timing and quality of flowering and fruit maturation.
Pharmaceutical Applications
Anti-inflammatory Properties
Recent studies have begun to explore the potential anti-inflammatory effects of this compound. It has been shown to modulate inflammatory responses by regulating the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests its potential utility in treating inflammatory diseases.
Antiproliferative Effects
Research has demonstrated that the compound exhibits antiproliferative effects on various cancer cell lines. For instance, studies indicate that it can induce apoptosis through pathways involving caspase activation and regulation of cell cycle proteins like cyclin D1. This positions this compound as a promising candidate for cancer therapy.
Fragrance Industry Applications
This compound is also utilized as a fragrance ingredient due to its pleasant aroma profile. A toxicological review highlights its safety when used in cosmetic formulations, with minimal evidence of skin irritation or sensitization at current usage levels .
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antioxidant Activity | Reduces reactive oxygen species (ROS) production; modulates antioxidant enzymes. |
| Anti-inflammatory Effects | Regulates pro-inflammatory cytokines; potential therapeutic for inflammatory diseases. |
| Antiproliferative Effects | Induces apoptosis in cancer cell lines; affects cell cycle regulation. |
| Fragrance Applications | Used safely in cosmetics with minimal irritation risk. |
Case Study 1: Antiproliferative Effects on Cancer Cells
A study investigated the effects of this compound on human breast cancer cell lines. Results showed significant reductions in cell viability, with induced apoptosis linked to caspase activation pathways. This research underscores the compound's potential as a therapeutic agent in oncology.
Case Study 2: Anti-inflammatory Mechanisms
In a mouse model of arthritis, administration of this compound resulted in decreased levels of inflammatory markers and improved clinical scores, demonstrating its utility in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The pathways involved include signal transduction and metabolic processes, where the compound can influence biochemical reactions .
Comparison with Similar Compounds
Data Table: Comparative Analysis
Biological Activity
Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate is a complex organic compound notable for its unique structure and potential biological activities. This article explores its biological properties, synthesis, and applications, drawing from diverse research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₃H₂₀O₃
- Molecular Weight : 224.296 g/mol
- Structural Features : It contains a cyclopentane ring, an ester functional group, and a pentenyl side chain, which contribute to its biological activity.
Plant Physiology
Research indicates that this compound exhibits significant biological activity, particularly in plant defense mechanisms. Key findings include:
- Signaling Molecule : It acts as a signaling compound in response to biotic stressors such as herbivory and pathogen attacks. The compound induces stomatal closure, which helps reduce water loss and enhances drought resistance in plants.
- Induction of Defense Responses : The compound has been shown to stimulate the synthesis of jasmonic acid, a crucial hormone involved in plant defense responses. This induction is linked to increased lipoxygenase (LOX) activity during potato tuber formation .
Human Health Implications
While the primary focus has been on plant biology, there are emerging studies exploring the compound's potential effects on human health:
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit anti-inflammatory effects, although further research is required to substantiate these claims.
Synthesis Methods
The synthesis of this compound can be achieved through various organic chemistry methods. One common approach involves the chlorination of methyl dihydrojasmonate followed by dechlorination reactions. The overall reaction can be summarized as follows:
- Chlorination : Methyl dihydrojasmonate is reacted with a chlorinating agent under controlled conditions.
- Dechlorination : The resultant chlorinated compound undergoes further reactions with organic amines to yield this compound.
The reaction conditions are optimized for high yield and low cost, making it suitable for industrial applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl jasmonate | C₁₃H₁₈O₃ | Known for its role in plant defense mechanisms |
| Cyclopentaneacetic acid methyl ester | C₁₃H₂₀O₃ | Shares cyclopentane structure but lacks pentenyl side chain |
| 12-Oxophytodienoic acid | C₁₃H₁₈O₄ | Precursor to jasmonates; involved in plant signaling |
This table highlights how the unique combination of structural features in this compound may confer distinct biological activities not found in these other compounds.
Case Studies and Research Findings
- Induction of Microtuber Formation : A study demonstrated that compounds similar to this compound significantly stimulated microtuber formation in potatoes when combined with jasmonic acid .
- Defense Response Activation : In trials involving Nicotiana benthamiana, the compound showed efficacy in promoting defense responses against external stressors and pathogen attacks .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate, and what experimental conditions are critical for optimizing yield?
- Methodological Answer : The compound is synthesized via cyclopentane ring functionalization. A typical procedure involves:
- Step 1 : Alkylation of cyclopentanone derivatives with 2-pentynyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
- Step 2 : Acetylation using methyl chloroacetate in the presence of a Lewis acid catalyst (e.g., ZnCl₂) .
- Key Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield. Purification via column chromatography (hexane/ethyl acetate, 4:1) achieves >95% purity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for cyclopentyl protons at δ 2.1–2.5 ppm (multiplet) and the methyl ester singlet at δ 3.65 ppm .
- ¹³C NMR : The ketone carbonyl appears at δ 210–215 ppm, and the ester carbonyl at δ 170–175 ppm .
- IR : Strong absorbance at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (cyclopentanone C=O) .
- MS : Molecular ion peak at m/z 224.12 (C₁₃H₂₀O₃) with fragmentation patterns confirming the pentynyl side chain .
Q. What is the biological role of this compound in plant defense mechanisms, and how can its activity be assayed in vitro?
- Methodological Answer : It induces proteinase inhibitors in plant leaves, enhancing pest resistance.
- Assay Design :
- Treat Arabidopsis thaliana leaves with 100 µM compound in ethanol/water (1:9).
- Quantify trypsin inhibitor activity using fluorogenic substrates (e.g., Bz-Arg-AMC) after 24 hours .
- Controls : Include untreated plants and solvent-only controls to rule out ethanol effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts across studies?
- Methodological Answer : Discrepancies often arise from solvent effects or calibration errors.
- Validation Steps :
Re-run NMR in deuterated solvents (CDCl₃ or DMSO-d₆) with internal standards (TMS).
Compare data against reference spectra from NIST Chemistry WebBook .
Use 2D NMR (COSY, HSQC) to confirm spin-spin coupling and assignments .
Q. What challenges arise in optimizing synthetic yield, and how can reaction kinetics be modeled to improve scalability?
- Methodological Answer :
- Challenges : Competing side reactions (e.g., over-alkylation) and poor solubility of intermediates.
- Kinetic Modeling :
- Monitor reaction progress via inline FTIR to track ketone and ester carbonyl peaks.
- Fit data to a second-order rate law using software (e.g., MATLAB or Python’s SciPy) to optimize catalyst loading and temperature .
Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s metabolic fate in plant systems?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
